Synthetic Accessibility: Direct Transesterification from Ethyl Bromodifluoroacetate
Benzyl 2-bromo-2,2-difluoroacetate can be prepared via base-catalyzed transesterification of ethyl 2-bromo-2,2-difluoroacetate with benzyl alcohol. In a representative procedure, 0.1 mol of ethyl bromodifluoroacetate was reacted with benzyl alcohol in hexane using t-BuOK, yielding the benzyl ester in 58% isolated yield after chromatographic purification (15.37 g) . This provides a practical route for laboratories seeking to stock the benzyl ester without handling bromodifluoroacetyl chloride.
| Evidence Dimension | Isolated yield from ester exchange synthesis |
|---|---|
| Target Compound Data | 58% yield (15.37 g scale) |
| Comparator Or Baseline | Ethyl 2-bromo-2,2-difluoroacetate (starting material); alternative acyl chloride route requires handling of moisture-sensitive acid chloride . |
| Quantified Difference | Yield reported; safety advantage over acyl chloride method. |
| Conditions | t-BuOK, benzyl alcohol in hexane, 0 °C to rt under N₂ |
Why This Matters
For procurement, this synthesis documents a viable route from a ubiquitous commodity reagent, reducing supply chain risk.
